molecular formula C11H14N2O3 B7942375 N-Isopropyl-2-methyl-4-nitrobenzamide

N-Isopropyl-2-methyl-4-nitrobenzamide

Cat. No.: B7942375
M. Wt: 222.24 g/mol
InChI Key: CAMVEMYXFHOANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 4-position, a methyl (-CH₃) group at the 2-position, and an isopropyl (-CH(CH₃)₂) substituent on the amide nitrogen. This compound’s structure imparts distinct electronic and steric properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name

2-methyl-4-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)10-5-4-9(13(15)16)6-8(10)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMVEMYXFHOANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-methyl-4-nitrobenzamide typically involves multiple steps, starting from benzene derivativesThe final step involves the formation of the amide group through a reaction with isopropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-2-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of N-Isopropyl-2-methyl-4-nitrobenzamide with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound* C₁₂H₁₅N₂O₃ 235.26 -NO₂ (4), -CH₃ (2), -CH(CH₃)₂ (amide) High electron-withdrawing effect, potential reactivity in reduction
N-Isopropyl-4-methoxybenzamide C₁₁H₁₅NO₂ 193.24 -OCH₃ (4), -CH(CH₃)₂ (amide) Electron-donating group; higher lipophilicity
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.98 -Cl, -OCH₃, -CH₃, -C₃H₇ High molecular weight, melting point: 142.9–143.4°C
4-((2-Methylhydrazino)methyl)-N-isopropylbenzamide C₁₂H₁₉N₃O 221.30 -NH-NHCH₃ (side chain) Hydrazine moiety; potential toxicity concerns

*Note: Properties inferred from structural analogs and substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.